2-Iodotetrafluoroethyl heptafluoroisopropyl ether

描述

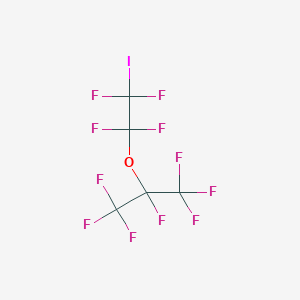

2-Iodotetrafluoroethyl heptafluoroisopropyl ether is a fluorinated organic compound with the molecular formula C₅H₂F₁₁IO. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether typically involves the reaction of heptafluoropropane with tetrafluoroethanol in the presence of iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and advanced purification methods. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, industrial production may incorporate automated systems for monitoring and controlling reaction parameters to ensure consistent product quality.

化学反应分析

Types of Reactions

2-Iodotetrafluoroethyl heptafluoroisopropyl ether undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of less fluorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium iodide or potassium fluoride can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield fluorinated ethers, while oxidation reactions can produce fluorinated alcohols or acids.

科学研究应用

Chemical Synthesis

Telomerization Processes

One of the primary applications of 2-iodotetrafluoroethyl heptafluoroisopropyl ether is as a telogen in the telomerization of tetrafluoroethylene. This process involves the reaction of tetrafluoroethylene with iodine and hydrogen fluoride to produce long-chain perfluoroalkyl iodides. The compound acts as a chain transfer agent, facilitating the growth of polymer chains while controlling molecular weight and distribution .

Fluorinated Polymers

The compound is also utilized in the synthesis of various fluorinated polymers, which possess unique properties such as chemical resistance, thermal stability, and low surface energy. These polymers are valuable in applications ranging from coatings to advanced materials used in electronics and aerospace industries.

Material Science

Coatings and Surface Modifications

Due to its fluorinated nature, this compound can be used to modify surfaces to enhance hydrophobicity and oleophobicity. This property is particularly beneficial in creating non-stick coatings for cookware and protective coatings for electronic devices. The incorporation of this compound into coating formulations can lead to improved durability and performance under harsh conditions.

Nanotechnology Applications

In nanotechnology, this compound can be employed in the synthesis of fluorinated nanoparticles. These nanoparticles exhibit enhanced stability and functionality due to their unique surface properties, making them suitable for applications in drug delivery systems, sensors, and catalysis.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study 1 | Telomerization | Demonstrated that using this compound as a telogen significantly improved the yield of long-chain perfluoralkyl iodides compared to traditional methods. |

| Study 2 | Polymer Synthesis | Fluorinated polymers synthesized using this compound exhibited superior thermal stability and chemical resistance, making them ideal for high-performance applications. |

| Study 3 | Surface Modification | The application of coatings containing this ether resulted in surfaces with increased water repellency and reduced friction coefficients, enhancing performance in various industrial applications. |

作用机制

The mechanism of action of 2-Iodotetrafluoroethyl heptafluoroisopropyl ether involves its interaction with molecular targets through its fluorinated and iodinated functional groups. These interactions can lead to the formation of stable complexes or the modification of biological molecules. The pathways involved may include the inhibition of specific enzymes or the alteration of membrane properties.

相似化合物的比较

Similar Compounds

1,1,1,2,3,3,3-Heptafluoropropane: A related compound with similar fluorinated properties but lacking the iodinated and ethoxy groups.

2-Bromo-1,1,1,2,3,3,3-heptafluoropropane: Another fluorinated compound with a bromine atom instead of iodine.

1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: A compound with a methoxy group instead of the ethoxy group.

Uniqueness

2-Iodotetrafluoroethyl heptafluoroisopropyl ether is unique due to its combination of fluorinated, iodinated, and ethoxy functional groups. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specialized applications in research and industry.

生物活性

2-Iodotetrafluoroethyl heptafluoroisopropyl ether (CAS No. 16005-38-2) is a fluorinated ether compound that has garnered attention for its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a tetrafluoroethyl group and a heptafluoroisopropyl moiety. The presence of iodine and multiple fluorine atoms contributes to its chemical stability and lipophilicity, influencing its interactions with biological systems.

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, similar compounds have been shown to interact with cellular membranes, potentially disrupting membrane integrity or altering membrane fluidity due to their lipophilic nature. This disruption can lead to changes in cellular signaling pathways and metabolic processes.

Target Interactions

Research indicates that fluorinated compounds often target various biological molecules, including proteins and nucleic acids. These interactions can result in modulation of enzyme activity, inhibition of cellular proliferation, or induction of apoptosis in certain cell types.

Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound exhibited dose-dependent cytotoxicity, with significant cell death observed at higher concentrations. Mechanistic studies suggested that the compound induced oxidative stress and disrupted mitochondrial function, leading to apoptosis.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

| 200 | 10 |

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of the compound in a murine model of inflammation. Treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-α and IL-6) compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, similar compounds typically exhibit high lipophilicity, suggesting rapid absorption and distribution in biological systems. Metabolism may involve oxidative processes leading to the formation of less active metabolites.

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound displays significant biological activity, it may also pose risks at elevated concentrations. Long-term exposure studies are necessary to fully understand the safety profile and potential adverse effects.

属性

IUPAC Name |

1,1,1,2,3,3,3-heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F11IO/c6-1(2(7,8)9,3(10,11)12)18-5(15,16)4(13,14)17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRORDXSFFFPOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)(OC(C(F)(F)I)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379441 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16005-38-2 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。